杜鹃毒素

描述

Andromedotoxin, also known as acetylandromedol, grayanotoxin-I, or rhodotoxin, is a toxic compound found in various plants of the heath family (Ericaceae), such as members of the genus Andromeda . It is known to lower the blood pressure of animals when taken in small doses .

Synthesis Analysis

Andromedotoxin is a type of neurotoxic diterpene that is common in the Ericaceae family, especially in the genera Gaultheria, Kalmia, Ledum, Pieris, and Rhododendron . The toxins can be transferred to honey by bees that have consumed nectar from these plants .

Molecular Structure Analysis

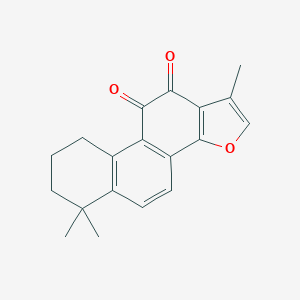

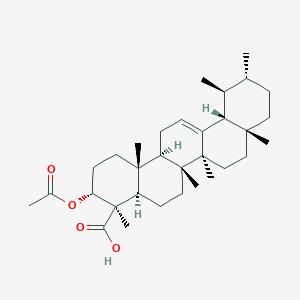

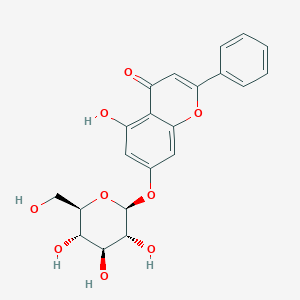

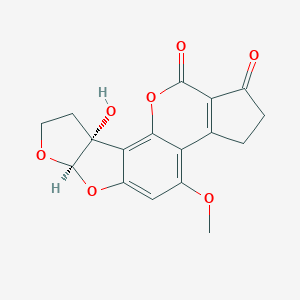

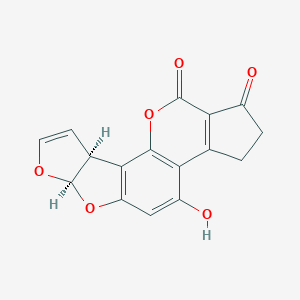

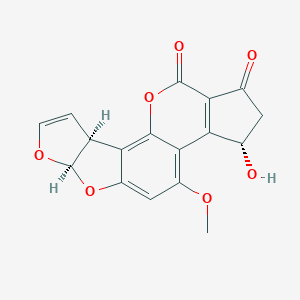

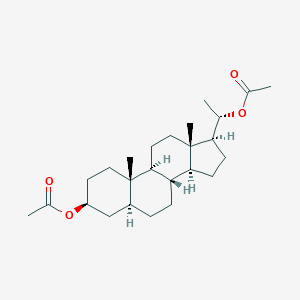

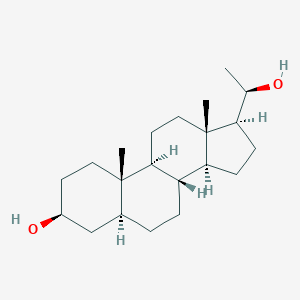

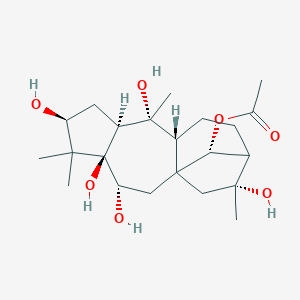

Grayanotoxins, including Andromedotoxin, are low molecular weight hydrophobic compounds . They are structurally characterized as polyhydroxylated cyclic diterpenes . The base structure is a 5/7/6/5 ring system that does not contain nitrogen .

Physical And Chemical Properties Analysis

Andromedotoxin appears as a white crystalline or powder . It is soluble in water, acetone, and chloroform, but almost insoluble in diethyl ether or petroleum ether . Its melting point ranges from 265–268 °C .

科学研究应用

Pharmacological Research

Andromedotoxin has been studied for its pharmacological effects, including bradycardia, hypotension, and respiratory depression . Research in this field focuses on understanding its mechanism of action and potential therapeutic applications or antidotes .

Toxicology

The toxic effects of Andromedotoxin are of interest in toxicological studies. It’s crucial to understand how this toxin affects biological systems and to develop safety protocols for handling and treatment in cases of poisoning .

Botanical Studies

Andromedotoxin is used in botanical research to study the chemical defense mechanisms of plants. Scientists explore why certain plants produce this toxin and how it contributes to their survival .

Neurological Studies

Due to its impact on the nervous system, Andromedotoxin is used in neurological research to study nerve function and disorders related to nerve toxins .

Honey Analysis

“Andromedotoxin” is present in “mad honey,” which is produced when bees pollinate certain Rhododendron species. Research in this area focuses on identifying and quantifying the toxin in honey samples .

Folk Medicine

There’s interest in examining the traditional uses of Andromedotoxin-containing preparations in folk medicine, despite the lack of scientific evidence supporting their safety and efficacy .

作用机制

Target of Action

Andromedotoxin, also known as Grayanotoxin , primarily targets the voltage-gated sodium channels located in the cell membrane of neurons . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system .

Biochemical Pathways

The influx of sodium ions results in continuous increased vagal tone . This can lead to symptoms such as dizziness, hypotension, and atrial-ventricular block, which are characteristic of Grayanotoxin poisoning . The effects on the heart may resemble those of digitalis, which inhibits Na-K ATPase .

Pharmacokinetics

It is known that the compound can cause significant physiological effects upon rapid intravenous injection

Result of Action

The primary result of Andromedotoxin’s action is a rare poisonous reaction called Grayanotoxin poisoning, mad honey disease, honey intoxication, or rhododendron poisoning . This can lead to symptoms such as dizziness, hypotension, and atrial-ventricular block . In severe cases, it can cause bradycardia, hypotension, and respiratory depression .

Action Environment

The action of Andromedotoxin can be influenced by various environmental factors. For instance, the compound is produced by plants in the family Ericaceae, specifically members of the genera Agarista, Craibiodendron, Kalmia, Leucothoe, Lyonia, Pieris, and Rhododendron . These plants can grow at a variety of altitudes, ranging from sea level to more than 3 kilometers . The concentration of Andromedotoxin in these plants can vary depending on environmental conditions, which can influence the compound’s action, efficacy, and stability .

安全和危害

Andromedotoxin poses several safety hazards. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling Andromedotoxin .

未来方向

While there is limited information on the future directions of Andromedotoxin research, it is clear that further studies are needed to fully understand its synthesis, chemical reactions, and potential applications. This includes exploring its medicinal properties, toxicity levels, and impact on human health .

属性

IUPAC Name |

(3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCYBYJXCJWMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Grayanotoxin I | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN HOT WATER, ALCOHOL, ACETIC ACID, HOT CHLOROFORM; VERY SLIGHTLY SOL IN BENZENE, ETHER, PETROLEUM ETHER | |

| Record name | GRAYANOTOXIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

GRAYANOTOXIN INHIBITED THE INITIATION OF ACTION POTENTIALS OF RAT SOLEUS & EXTENSOR DIGITORUM LONGUS MUSCLES BY REDUCING THE RESTING POTENTIAL & INCREASING THE CRITICAL FIRING LEVEL. THE DECREASE IN RESTING POTENTIAL INDUCED BY THIS TOXIN WAS ASSOCIATED WITH REDUCTION OF THE EFFECTIVE MEMBRANE RESISTANCE. THESE PHENOMENA WERE NOT OBSERVED ON WITHDRAWAL OF SODIUM FROM THE MEDIUM; THEREFORE, DEPOLARIZATION OF THE MEMBRANE IN THE TOXIC SOLN IS APPARENTLY DUE TO INCREASED PERMEABILITY OF THE MEMBRANE TO SODIUM IONS., THE ACTION OF GRAYANOTOXIN I IN MODIFYING THE KINETICS OF THE NA CHANNEL GATING MECHANISM WAS STUDIED WITH VOLTAGE CLAMPED, INTERNALLY PERFUSED SQUID GIANT AXONS. A KINETIC MODEL IS PROPOSED TO ACCOUNT FOR THE GRAYANOTOXIN MODULATION OF THE NA CHANNEL. THE GRAYANOTOXIN I MOLECULE BINDS TO THE NA CHANNEL IN ITS CLOSED & OPEN CONFORMATIONS TO YIELD A MODIFIED OPEN CHANNEL WHICH UNDERGOES A SLOW OPENING., GRAYANOTOXIN I PRODUCED A SLIGHT DEPOLARIZATION AND APPEARS TO DECREASE THE UPSTROKE VELOCITY OF THE ACTION POTENTIAL, WITH CONCOMITANT INCREASES IN ISOMETRIC CONTRACTILE FORCE IN PRESENCE OR ABSENCE OF PROPRANOLOL. POSITIVE INOTROPIC & ARRHYTHMIC EFFECTS WERE REVERSIBLE AFTER THE WASHOUT OF THE DRUG., RELATIONSHIP BETWEEN CHEMICAL STRUCTURE, POSITIVE INOTROPIC POTENCY & LETHAL DOSE OF GRAYANOTOXINS & RELATED COMPOUNDS WAS STUDIED FOLLOWING IV ADMIN TO GUINEA PIGS. THE POSITIVE INOTROPIC EFFECT (PIE) WAS EXAM IN PAPILLARY MUSCLE ISOLATED FROM THE HEART. GRAYANOTOXIN I WAS USED AS A STD IN THIS STUDY. THE STUDY CLARIFIED THE CONTRIBUTION OF FUNCTIONAL GROUPS IN THE MOLECULES; THE PRESENCE OF 3BETA-HYDROXYL & 10BETA-METHYL GROUPS ATTACHED TO THE GRAYANANE SKELETON IS ESSENTIAL FOR THE DEVELOPMENT OF PIE. LD50 VALUES OF 10 COMPOUNDS INCL GRAYANOTOXIN I BORE A SIGNIFICANT CORRELATION (R= 0.68, P LESS THAN 0.05). | |

| Record name | GRAYANOTOXIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ETHYL ACETATE | |

CAS RN |

4720-09-6 | |

| Record name | Andromedotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GRAYANOTOXIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

258-260 °C TO 267-270 °C, DEPENDING ON RATE OF HEATING | |

| Record name | GRAYANOTOXIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。